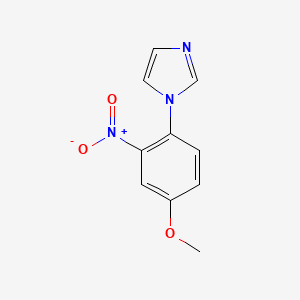

1-(4-Methoxy-2-nitrophenyl)-1H-imidazole

Description

Significance of the Imidazole (B134444) Scaffold in Contemporary Chemical Research

The imidazole nucleus is a cornerstone in modern chemical research due to its versatile and multifaceted nature. It is a structural component of essential biomolecules, including the amino acid histidine, histamine, and nucleic acids. mdpi.com This prevalence in biological systems underscores its importance as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity.

The imidazole ring's unique electronic structure, possessing both a pyrrole-type and a pyridine-type nitrogen atom, allows it to act as both a hydrogen bond donor and acceptor. This amphoteric character, combined with its aromaticity and polarity, contributes to its ability to interact with a wide range of biological targets. nih.gov Consequently, imidazole derivatives have been developed with a broad spectrum of therapeutic applications, including as antifungal, anticancer, and antihypertensive agents. nih.govnih.gov

Overview of Aryl-Substituted Imidazole Systems and Their Unique Chemical Attributes

Aryl-substituted imidazoles, where an aryl group is attached to the imidazole ring, represent a significant subclass of these derivatives. The introduction of an aryl moiety can enhance the molecule's metabolic stability and influence its binding affinity to target proteins. The synthesis of N-arylimidazoles is a focal point of research, with various methods developed for their preparation, often involving the N-arylation of the imidazole core. mdpi.com

The electronic properties of the aryl substituent, whether electron-donating or electron-withdrawing, can tune the reactivity and biological activity of the entire molecule. For instance, the presence of specific substituents on the aryl ring can lead to the development of potent and selective inhibitors for enzymes like p38 MAP kinase, which is implicated in inflammatory responses. google.com

Contextualization of 1-(4-Methoxy-2-nitrophenyl)-1H-imidazole within Advanced Heterocyclic Chemistry

This compound, with the CAS number 25372-06-9, is a specific example of an N-aryl-substituted imidazole. acs.orgnih.gov Its structure features a nitrophenyl group attached to the imidazole ring, further substituted with a methoxy (B1213986) group. The nitro group is a strong electron-withdrawing group, while the methoxy group is electron-donating. This particular substitution pattern creates a unique electronic environment within the molecule, suggesting its potential as a specialized chemical intermediate or a compound with distinct reactivity.

While extensive research on this specific molecule is not widely available in public literature, its structural motifs are found in compounds investigated for various biological activities. For example, nitroimidazole derivatives are a known class of compounds with applications in medicinal chemistry. humanjournals.com Furthermore, the synthesis of such polysubstituted aryl imidazoles is a topic of interest in advanced organic synthesis, often requiring regioselective methods to control the placement of substituents. google.com The study of compounds like this compound contributes to the broader understanding of structure-activity relationships in the vast field of heterocyclic chemistry.

Compound Data

Table 1: General Properties of N-Substituted Imidazole Derivatives

| Property | Description |

| Structural Feature | Imidazole ring with a substituent on a nitrogen atom. |

| Biological Significance | Core scaffold in many bioactive molecules and pharmaceuticals. |

| Chemical Nature | Aromatic, polar, capable of hydrogen bonding. |

| Synthetic Routes | Commonly synthesized via N-alkylation or N-arylation of imidazole. |

Table 2: Attributes of Aryl-Substituted Imidazole Systems

| Attribute | Description |

| Key Structural Motif | An aryl group directly bonded to the imidazole ring. |

| Influence of Substituents | Electronic nature of aryl substituents (donating/withdrawing) modulates chemical and biological properties. |

| Synthetic Approaches | Often prepared through cross-coupling reactions or nucleophilic substitution. |

| Applications | Widely explored in drug discovery, materials science, and catalysis. |

Table 3: Identification of this compound

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 25372-06-9 |

| Molecular Formula | C₁₀H₉N₃O₃ |

| Molecular Weight | 219.20 g/mol |

Structure

2D Structure

3D Structure

Properties

CAS No. |

25372-06-9 |

|---|---|

Molecular Formula |

C10H9N3O3 |

Molecular Weight |

219.20 g/mol |

IUPAC Name |

1-(4-methoxy-2-nitrophenyl)imidazole |

InChI |

InChI=1S/C10H9N3O3/c1-16-8-2-3-9(10(6-8)13(14)15)12-5-4-11-7-12/h2-7H,1H3 |

InChI Key |

AMHMQVYBILXHQS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C=CN=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Methoxy 2 Nitrophenyl 1h Imidazole

Classical Approaches to Imidazole (B134444) Core Formation

The fundamental structure of the imidazole ring can be assembled through various established synthetic routes. These methods typically involve the condensation of smaller precursor molecules to form the five-membered heterocyclic system.

Condensation Reactions with Dicarbonyls, Aldehydes, and Ammonia (B1221849) Precursors

A long-standing and versatile method for imidazole synthesis is the Debus-Radziszewski reaction, first reported by Heinrich Debus in 1858. wikipedia.orgnih.gov This reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. wikipedia.orgillinois.edubaranlab.org The ammonia serves as the nitrogen source for the imidazole ring. While this method is still in use for creating C-substituted imidazoles, it can sometimes result in lower yields. nih.gov

The general reaction can be depicted as follows:

A dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate. wikipedia.org

This intermediate then condenses with an aldehyde to yield the final imidazole product. wikipedia.org

A variation of this approach involves the use of α-hydroxycarbonyl compounds in place of dicarbonyls. baranlab.org Additionally, α-keto-aldehydes, which can be generated from the oxidation of aryl methyl ketones, can be cyclized with ammonium (B1175870) acetate (B1210297) to produce disubstituted imidazoles. nih.gov

Multi-Component Reaction (MCR) Strategies for Imidazole Synthesis

Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like imidazoles in a single step from three or more starting materials. organic-chemistry.orgnih.govacs.org This strategy is highly valued for its atom economy and the ability to generate diverse molecular structures. rsc.org

Several MCRs have been developed for imidazole synthesis:

Four-component synthesis: A mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate can be heated under solvent-free conditions to produce 1,2,4-trisubstituted 1H-imidazoles in high yields. organic-chemistry.org

Erbium triflate-catalyzed MCR: Highly substituted imidazoles can be synthesized from α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst. organic-chemistry.org

Benzoic acid-catalyzed MCR: This metal-free approach utilizes vinyl azides, aromatic aldehydes, and aromatic amines to form 1,2,5-trisubstituted imidazoles. organic-chemistry.org

One-pot synthesis of tetrasubstituted imidazoles: These can be synthesized by reacting a vicinal diketone, an aldehyde, a primary aromatic amine, and ammonium acetate. nih.gov For instance, 1,2,4,5-tetrasubstituted imidazoles can be formed from the condensation of benzil, various aldehydes, and anilines in the presence of ammonium acetate. nih.gov

Targeted Synthesis of 1-(4-Methoxy-2-nitrophenyl)-1H-imidazole

The specific synthesis of this compound involves the formation of a bond between the nitrogen atom of the imidazole ring and the substituted phenyl group. This is typically achieved through N-arylation reactions.

Specific Reaction Pathways Utilizing Substituted Anilines and Imidazoles

The Ullmann condensation is a classical copper-catalyzed reaction used to form C-N bonds, providing a direct route to N-arylimidazoles. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide with an amine, in this case, imidazole. wikipedia.org Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems.

A common strategy for synthesizing 1-aryl-1H-imidazoles involves the reaction of an aryl halide with imidazole in the presence of a copper catalyst and a base. acs.org For example, the synthesis of 1-(4-methoxyphenyl)-1H-imidazole can be achieved by reacting 4-bromoanisole (B123540) with imidazole. amazonaws.com

Investigation of Optimized Reaction Conditions and Solvent Systems

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of N-arylimidazoles. Key factors that influence the outcome of these reactions include the choice of catalyst, ligand, base, solvent, and temperature. acs.org

Catalyst and Ligand Systems:

Copper-based systems: Copper(I) salts, such as CuI, are commonly used in Ullmann-type reactions. nih.gov The efficiency of these catalysts can be significantly enhanced by the use of ligands like 1,10-phenanthroline (B135089). acs.org Copper(I) oxide has also been shown to be an effective heterogeneous catalyst for the N-arylation of azoles with arylboronic acids in methanol (B129727) at room temperature. organic-chemistry.org

Palladium-based systems: Palladium catalysts, such as Pd(OAc)₂, are also employed for direct arylation reactions. acs.orgnih.gov The choice of ligand, for example, AsPh₃, can influence the regioselectivity of the reaction. acs.orgnih.gov

Base and Solvent:

The choice of base is critical. Cesium carbonate (Cs₂CO₃) and cesium fluoride (B91410) (CsF) are often effective bases for these coupling reactions. acs.org

High-boiling polar solvents like dimethylformamide (DMF) and xylenes (B1142099) are frequently used. wikipedia.orgacs.org

The following table summarizes optimized conditions for the synthesis of a related compound, 1-(4-methoxyphenyl)-1H-imidazole. amazonaws.com

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temperature | Yield |

| Imidazole | 4-Bromoanisole | (CuOTf)₂·toluene, 1,10-phenanthroline | Cs₂CO₃ | Xylenes | 110 °C | 96% |

Regioselective Synthesis Protocols and Control Mechanisms

Regioselectivity, the control of which nitrogen atom in the imidazole ring is arylated, is a critical aspect of the synthesis. In the case of 1-substituted imidazoles, direct arylation often occurs at the C5 position. acs.org

The mechanism of palladium-catalyzed direct arylation is believed to involve an electrophilic attack of an arylpalladium(II) halide species on the imidazole ring. acs.orgnih.govunimi.it The regiochemical outcome can be influenced by the electronic and steric properties of the substituents on both the imidazole and the aryl halide.

For the synthesis of this compound, the starting materials would be imidazole and a suitably activated 4-methoxy-2-nitrophenyl halide. The presence of the electron-withdrawing nitro group on the phenyl ring would likely facilitate the nucleophilic aromatic substitution reaction. The precise control of reaction conditions, including the catalyst system and base, would be essential to ensure the desired regioselective N-arylation, yielding the target compound.

Advanced Catalytic Approaches in Imidazole Synthesis

The synthesis of N-aryl imidazoles, such as this compound, has been significantly advanced through the development of novel catalytic methodologies. These approaches offer improvements in efficiency, selectivity, and sustainability compared to traditional methods. Key advancements include the use of heterogeneous and homogeneous catalysts, as well as the adoption of green chemistry principles.

Application of Heterogeneous Catalysts

Heterogeneous catalysts are prized in chemical synthesis for their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, contributing to more cost-effective and environmentally friendly processes. ias.ac.in In imidazole synthesis, various solid-supported catalysts have demonstrated high efficacy.

Commonly, the synthesis of substituted imidazoles is achieved through multicomponent reactions (MCRs). For instance, the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and ammonium acetate can yield highly substituted imidazoles. ias.ac.in Heterogeneous catalysts like zeolites, metal-organic frameworks (MOFs), and supported catalysts are effective in promoting these transformations.

Research has shown that zeolites, such as ZSM-11, can effectively catalyze the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions, offering excellent yields and short reaction times. researchgate.net Similarly, a chromium-based metal-organic framework, MIL-101(Cr), has been used as an efficient heterogeneous catalyst for the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles, also under solvent-free conditions. acs.org Another approach involves using iron(III) chloride supported on silica (B1680970) (FeCl3/SiO2) for the reaction of acetals and benzils with an ammonium source, which proceeds under mild, solvent-free conditions. libretexts.org

For the specific synthesis of this compound, a potential heterogeneous catalytic approach would be the N-arylation of imidazole with an activated aryl halide, such as 1-chloro-4-methoxy-2-nitrobenzene or 1-fluoro-2-nitrobenzene. The electron-withdrawing nitro group on the aryl halide activates the substrate for nucleophilic aromatic substitution. wikipedia.org Heterogeneous copper-based catalysts, such as copper(I) oxide or copper-exchanged fluorapatite, have been shown to be effective for the N-arylation of imidazoles with arylboronic acids under mild, base-free conditions. organic-chemistry.org A plausible pathway could involve a copper-exchanged zeolite or a supported copper catalyst facilitating the coupling of imidazole with 1-halo-4-methoxy-2-nitrobenzene.

Table 1: Examples of Heterogeneous Catalysts in Imidazole Synthesis

Homogeneous Catalysis for C-N Bond Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is fundamental to the formation of carbon-nitrogen (C-N) bonds, a key step in the synthesis of N-arylimidazoles. The Ullmann condensation and the Buchwald-Hartwig amination are two of the most powerful and widely studied homogeneous catalytic reactions for this purpose.

The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with amines, alcohols, or thiols. wikipedia.org Traditionally, this reaction required harsh conditions, such as high temperatures (often over 200 °C) and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of soluble copper catalysts, often supported by ligands like diamines or acetylacetonates, which allow the reaction to proceed under milder conditions. wikipedia.orgresearchgate.net For the synthesis of this compound, a copper(I)-catalyzed Ullmann-type reaction between 1-chloro-4-methoxy-2-nitrobenzene and imidazole would be a direct approach. The use of ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine can facilitate this coupling at lower temperatures. organic-chemistry.orgresearchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for C-N bond formation. libretexts.orgorganic-chemistry.org This reaction is highly versatile, tolerating a wide range of functional groups on both the aryl halide and the amine. The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-aryl product. libretexts.org The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine (B1218219) ligands, such as X-Phos, are often employed. nih.gov The synthesis of this compound could be efficiently achieved by the Buchwald-Hartwig coupling of 1-halo-4-methoxy-2-nitrobenzene with imidazole using a palladium catalyst like Pd(OAc)2 or Pd2(dba)3 in the presence of a suitable ligand and a base like Cs2CO3 or KOt-Bu. nih.govnih.gov

Table 2: Comparison of Homogeneous Catalytic Methods for C-N Bond Formation

Solvent-Free and Green Chemistry Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of imidazoles, this often translates to the use of solvent-free conditions, alternative energy sources like microwave irradiation, and the use of environmentally benign solvents such as water. researchgate.netresearchgate.net

Solvent-free, or neat, reactions offer significant advantages, including reduced waste, lower costs, and often, enhanced reaction rates and yields. Several catalytic systems for imidazole synthesis have been successfully implemented under solvent-free conditions. For example, the synthesis of 2,4,5-trisubstituted imidazoles has been achieved using a reusable polymeric catalyst under solvent-free conditions, which simplifies the work-up to a non-chromatographic purification. ias.ac.in Similarly, the use of ZSM-11 zeolite and MIL-101(Cr) catalysts for multicomponent imidazole syntheses are notable for being performed without a solvent. researchgate.netacs.org The direct coupling of 1-chloro-4-methoxy-2-nitrobenzene with imidazole could potentially be adapted to a solvent-free process, particularly with a stable heterogeneous catalyst, by heating the neat reactants.

Microwave irradiation is another green chemistry tool that can dramatically reduce reaction times, often from hours to minutes, and improve yields. researchgate.net The Buchwald-Hartwig amination, for instance, has been successfully performed under microwave irradiation to synthesize various aminated compounds, achieving high yields in very short reaction times. nih.gov A microwave-assisted, N-heterocyclic carbene (NHC)-catalyzed one-pot synthesis of polysubstituted imidazoles in water has also been reported, highlighting the synergy of green techniques. researchgate.net The synthesis of this compound via a catalyzed C-N coupling reaction could likely be accelerated and made more efficient through the application of microwave heating.

The use of water as a reaction solvent is highly desirable from a green chemistry perspective due to its low cost, non-toxicity, and non-flammability. While many organic reactions are not compatible with water, methodologies have been developed for aqueous-phase catalysis. The synthesis of tetrazole derivatives, which are structurally related to imidazoles, has been demonstrated in water using a heterogeneous nano-catalyst, showing high efficiency at mild temperatures. nih.gov Developing a water-compatible catalytic system for the N-arylation of imidazole would represent a significant step towards a truly green synthesis of this compound.

Table 3: Overview of Green Chemistry Approaches in Imidazole Synthesis

Chemical Reactivity and Transformation Studies of 1 4 Methoxy 2 Nitrophenyl 1h Imidazole

Oxidative Transformations of the Nitro Moiety

The nitro group is a versatile functional group known for its ability to undergo a variety of transformations, most notably reduction.

The reduction of the nitro group on the phenyl ring to an amino group is a fundamental and highly efficient transformation. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, profoundly altering the electronic properties of the aromatic ring and opening up new avenues for further functionalization, such as diazotization and subsequent Sandmeyer reactions or amide bond formation. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other sensitive functional groups and the desired reaction conditions.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a clean and efficient method, typically employing hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel.

Metal-Acid Systems: Classic methods involve the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). These reactions are robust but can be harsh.

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a source of hydrogen in the presence of a catalyst like Pd/C.

Other Reducing Agents: Reagents such as sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also effective for this transformation under milder conditions.

The successful reduction of the nitro group in 1-(4-methoxy-2-nitrophenyl)-1H-imidazole would yield 1-(2-amino-4-methoxyphenyl)-1H-imidazole, a valuable intermediate for the synthesis of more complex heterocyclic systems.

| Reagent/System | Conditions | Product |

| H₂/Pd-C | Methanol (B129727) or Ethanol, RT | 1-(2-Amino-4-methoxyphenyl)-1H-imidazole |

| Fe/HCl | Ethanol/Water, Reflux | 1-(2-Amino-4-methoxyphenyl)-1H-imidazole |

| SnCl₂·2H₂O | Ethyl acetate (B1210297), Reflux | 1-(2-Amino-4-methoxyphenyl)-1H-imidazole |

| Na₂S₂O₄ | THF/Water, RT | 1-(2-Amino-4-methoxyphenyl)-1H-imidazole |

Reductive Demethylation of the Methoxy (B1213986) Substituent

The methoxy group on the phenyl ring can be cleaved to reveal a hydroxyl group through a process known as demethylation. This transformation is typically achieved using strong protic acids or Lewis acids. The resulting phenol, 1-(2-hydroxy-4-nitrophenyl)-1H-imidazole, can then participate in reactions such as O-alkylation, O-acylation, or be used in the synthesis of fused-ring systems like benzofurans.

Common reagents for the demethylation of aryl methyl ethers include:

Boron Tribromide (BBr₃): This is a powerful and widely used reagent for cleaving ethers, typically used in an inert solvent like dichloromethane (B109758) at low temperatures.

Hydrobromic Acid (HBr): Concentrated HBr can be used, often at elevated temperatures, to effect demethylation.

Pyridinium p-toluenesulfonate: This reagent can be used for demethylation, particularly under microwave irradiation, offering a potentially milder alternative. researchgate.net

The choice of reagent must be made carefully, as the reaction conditions required for demethylation can sometimes be harsh enough to affect other functional groups within the molecule.

| Reagent | Conditions | Product |

| BBr₃ | Dichloromethane, -78 °C to RT | 1-(2-Hydroxy-4-nitrophenyl)-1H-imidazole |

| HBr (48%) | Acetic acid, Reflux | 1-(2-Hydroxy-4-nitrophenyl)-1H-imidazole |

| Pyridinium p-toluenesulfonate | Microwave irradiation | 1-(2-Hydroxy-4-nitrophenyl)-1H-imidazole |

Nucleophilic Substitution Reactions on the Imidazole (B134444) Nucleus

The imidazole ring is an electron-rich aromatic heterocycle. Generally, nucleophilic substitution on an unactivated imidazole ring is difficult. The C2 position is the most electron-deficient and therefore the most likely site for nucleophilic attack, but this usually requires prior activation of the ring. For instance, quaternization of the N3 nitrogen would increase the electrophilicity of the C2 carbon, making it more susceptible to attack by nucleophiles. In the case of this compound, the presence of the electron-withdrawing nitrophenyl group at the N1 position reduces the electron density of the imidazole ring, but direct nucleophilic substitution remains an uncommon reaction pathway without further activation. nih.gov Reactions involving nucleophilic attack are more likely to occur on the phenyl ring if it is appropriately activated, for example, via nucleophilic aromatic substitution (SNAr) of the nitro group, although this is less common than substitution of a halide in a similar position.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution, with the regiochemical outcome determined by the directing effects of the existing substituents. total-synthesis.com

Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance.

Nitro Group (-NO₂): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature through both resonance and inductive effects. chempedia.info

Imidazole Group (-C₃H₃N₂): The N-imidazolyl group attached to the phenyl ring is generally considered to be an electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position.

Analyzing the combined influence of these groups on the available positions (C3, C5, C6) for substitution:

C3-position: ortho to the methoxy group (activated) and ortho to the nitro group (deactivated).

C5-position: para to the methoxy group (activated) and meta to the nitro group (least deactivated position relative to the nitro group).

C6-position: ortho to the imidazole group (meta-directing) and meta to the methoxy group.

Considering these effects, the C5-position is the most probable site for electrophilic attack. It is strongly activated by the para methoxy group and is meta to the deactivating nitro group, making it the most nucleophilic position on the ring. chempedia.info

| Reaction | Reagent | Major Product (Predicted) |

| Bromination | Br₂/FeBr₃ | 1-(5-Bromo-4-methoxy-2-nitrophenyl)-1H-imidazole |

| Nitration | HNO₃/H₂SO₄ | 1-(4-Methoxy-2,5-dinitrophenyl)-1H-imidazole |

| Sulfonation | Fuming H₂SO₄ | 5-(1H-Imidazol-1-yl)-2-methoxy-4-nitrobenzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 1-(5-Acetyl-4-methoxy-2-nitrophenyl)-1H-imidazole |

Cyclization and Ring-Expansion Reactions Involving the Imidazole Core

The functional groups present in this compound provide opportunities for intramolecular cyclization reactions to form more complex, fused heterocyclic systems. A particularly valuable strategy involves the reduction of the nitro group to an amine, which can then act as an intramolecular nucleophile. For instance, the resulting 1-(2-amino-4-methoxyphenyl)-1H-imidazole could undergo tandem reductive cyclization with aldehydes or ketones to form tricyclic structures. rsc.org This approach allows for the construction of benzo nih.govconnectjournals.comimidazoquinazoline-type skeletons, which are of interest in medicinal chemistry. The specific nature of the cyclization would depend on the reaction partner and conditions employed.

Cross-Coupling Reactions for Further Functionalization

Modern cross-coupling reactions offer powerful tools for the further functionalization of this compound. Recent advances have demonstrated that nitroarenes can serve as effective electrophilic partners in various palladium-catalyzed cross-coupling reactions, proceeding via the challenging oxidative addition to the C-NO₂ bond. nih.govrhhz.net This opens up the possibility of replacing the nitro group with a variety of other functionalities.

Potential cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with an arylboronic acid in the presence of a suitable palladium catalyst (e.g., Pd/BrettPhos) could form a C-C bond, replacing the nitro group with an aryl group. nih.govmdpi.com

Buchwald-Hartwig Amination: The nitro group could potentially be replaced by an amino group through coupling with an amine, providing an alternative to direct reduction. rhhz.net

C-H Arylation: The imidazole ring itself contains C-H bonds that can be functionalized via direct arylation. Palladium-catalyzed methods have been developed for the regioselective C5- and C2-arylation of N-substituted imidazoles, which could be applied to this molecule to append additional aryl groups directly to the heterocycle. nih.gov

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(OAc)₂ / BrettPhos | 1-(2-Aryl-4-methoxyphenyl)-1H-imidazole |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(acac)₂ / BrettPhos | N¹-(4-methoxy-1-(1H-imidazol-1-yl)phenyl)alkane-1-diamine |

| C-H Arylation (on Imidazole) | Aryl halide | Pd(OAc)₂ / P(n-Bu)Ad₂ | 1-(4-Methoxy-2-nitrophenyl)-5-aryl-1H-imidazole |

Derivatization Strategies for Structural Modification and Analysis

The chemical architecture of this compound presents multiple reactive sites that are amenable to derivatization. These modifications are crucial for a variety of applications, including the development of new pharmaceutical agents and the creation of analytical standards. Strategies for its structural alteration primarily target the nitro group, the methoxy group, and the imidazole and phenyl rings.

A significant approach to creating derivatives involves the reduction of the nitro group to an amine, which then serves as a versatile precursor for numerous subsequent reactions. Another key strategy is the demethylation of the methoxy group to introduce a hydroxyl functionality. Furthermore, the imidazole ring itself can undergo substitution reactions. An alternative pathway to novel derivatives is to begin the synthesis with modified precursors, such as analogs of 4-methoxy-2-nitroaniline, to introduce desired functionalities from the outset.

Functional Group Transformations

The primary functional groups of this compound—the nitro and methoxy groups—are key targets for chemical modification. These transformations introduce new functionalities that alter the compound's physicochemical properties and biological activity.

Table 1: Key Functional Group Transformations

| Target Functional Group | Reaction Type | Reagents & Conditions | Resulting Functional Group |

| Nitro Group (-NO₂) | Reduction | H₂, Pd/C; SnCl₂, HCl | Amino Group (-NH₂) |

| Methoxy Group (-OCH₃) | Demethylation | Boron tribromide (BBr₃) | Hydroxyl Group (-OH) |

The reduction of the nitro group to an amino group is a fundamental derivatization step. This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the phenyl ring. The resulting amine, 2-amino-1-(4-methoxyphenyl)-1H-imidazole, is a valuable intermediate that can undergo a wide array of subsequent reactions, including acylation, alkylation, and diazotization, to yield a diverse library of compounds.

Demethylation of the methoxy group to a phenolic hydroxyl group is another important modification. This reaction introduces a nucleophilic and acidic proton, enabling further derivatization through etherification or esterification.

Synthesis of Analogs and Substituted Derivatives

The synthesis of analogs by modifying the core structure is a common strategy for exploring structure-activity relationships. This can involve substitutions on both the phenyl and imidazole rings.

Table 2: Synthesis of Substituted Analogs

| Moiety | Substitution Type | Example Precursor | Example Derivative |

| Imidazole Ring | Halogenation | This compound | 2-Chloro-1-(4-methoxy-2-nitrophenyl)-1H-imidazole |

| Imidazole Ring | Cyanation | This compound | This compound-4-carbonitrile chemsrc.com |

| Phenyl Ring | Varied Alkoxy Group | 4-Ethoxy-2-nitroaniline | 1-(4-Ethoxy-2-nitrophenyl)-1H-imidazole |

| Imidazole Ring | Alkylation | This compound | 1-(4-Methoxy-2-nitrophenyl)-2-methyl-1H-imidazole |

Derivatization can also be achieved by introducing substituents onto the imidazole ring. google.com For instance, halogenation can provide a handle for subsequent cross-coupling reactions, significantly expanding the range of accessible derivatives. The synthesis of compounds like 1-(2-methoxy-4-nitrophenyl)-1H-imidazole-4-carbonitrile demonstrates that cyano groups can be introduced onto the imidazole core, offering another point for chemical modification. chemsrc.com

Furthermore, a broad range of analogs can be synthesized by employing different starting materials. For example, using a 4-alkoxy-2-nitroaniline with a different alkyl group allows for the generation of a series of ethers. Similarly, starting with precursors bearing additional substituents on the phenyl ring would yield more complex derivatives. The synthesis of N-(4-methoxy-2-nitrophenyl) acetamide (B32628) derivatives from 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide highlights the utility of the parent aniline (B41778) structure in building more complex molecules. nih.gov

Spectroscopic Characterization and Structural Elucidation of 1 4 Methoxy 2 Nitrophenyl 1h Imidazole

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides critical information about the functional groups and bonding within a molecule. By analyzing the absorption or scattering of infrared radiation, the vibrational modes of the molecular structure can be determined.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 1-(4-Methoxy-2-nitrophenyl)-1H-imidazole is characterized by a series of absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. Analysis of the FT-IR spectrum of the closely related compound, 1-(4-methoxyphenyl)-1H-imidazole, reveals key vibrational frequencies that can be extrapolated to the target molecule. For instance, the aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C-N stretching vibrations of the imidazole (B134444) ring and the C-O stretching of the methoxy (B1213986) group also produce characteristic peaks. The presence of the nitro group in this compound would be expected to show strong asymmetric and symmetric stretching bands, typically in the ranges of 1560-1515 cm⁻¹ and 1360-1315 cm⁻¹, respectively.

A detailed experimental FT-IR analysis of a related compound, 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole, shows characteristic absorptions at 3392 cm⁻¹ (N-H stretch), 3078 cm⁻¹ (aromatic C-H stretch), 1598 and 1579 cm⁻¹ (C=N and C=C stretching), and a strong band at 1336 cm⁻¹ corresponding to the symmetric stretching of the nitro group. researchgate.net For 1-(4-methoxyphenyl)-1H-imidazole, FT-IR spectra have been recorded and analyzed in detail, providing a basis for comparison. vibgyorpublishers.org

Table 1: Postulated FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3100 | Aromatic C-H Stretching |

| ~2950 | Aliphatic C-H Stretching (Methoxy) |

| ~1610 | C=N Stretching (Imidazole Ring) |

| ~1580 | Aromatic C=C Stretching |

| ~1530 | Asymmetric NO₂ Stretching |

| ~1340 | Symmetric NO₂ Stretching |

| ~1250 | Aryl-O-C Asymmetric Stretching |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, offers complementary information to FT-IR. The Raman spectrum of 1-(4-methoxyphenyl)-1H-imidazole has been experimentally determined and analyzed, providing insights into the vibrational modes of the methoxyphenyl and imidazole moieties. vibgyorpublishers.org For instance, the symmetric breathing vibration of the phenyl ring often gives a strong and characteristic Raman band. The nitro group also has characteristic Raman signals. In related nitro-containing aromatic compounds, the symmetric NO₂ stretching vibration is typically observed as a strong band in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling constants of atomic nuclei in a magnetic field, the connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Characterization

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of the hydrogen atoms. The protons on the imidazole ring typically appear as distinct signals. For the parent 1-(4-methoxyphenyl)-1H-imidazole, the imidazole protons have been reported with specific chemical shifts. hmdb.ca The introduction of the nitro group at the 2-position of the phenyl ring is expected to significantly influence the chemical shifts of the adjacent aromatic protons due to its strong electron-withdrawing nature, causing them to shift downfield. The methoxy group protons would appear as a sharp singlet, typically around 3.8-4.0 ppm.

Table 2: Postulated ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Imidazole H-2' | ~7.8 | s |

| Imidazole H-4' | ~7.2 | t |

| Imidazole H-5' | ~7.1 | t |

| Phenyl H-3 | ~7.6 | d |

| Phenyl H-5 | ~7.1 | dd |

| Phenyl H-6 | ~7.5 | d |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the imidazole ring and the substituted phenyl ring will resonate at characteristic chemical shifts. For 1-(4-methoxyphenyl)-1H-imidazole, the carbon signals have been assigned. hmdb.ca The presence of the nitro group in this compound will cause a significant downfield shift for the carbon atom to which it is attached (C-2) and will also affect the chemical shifts of the other carbons in the phenyl ring.

Table 3: Postulated ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| Imidazole C-2' | ~135 |

| Imidazole C-4' | ~129 |

| Imidazole C-5' | ~120 |

| Phenyl C-1 | ~130 |

| Phenyl C-2 | ~148 |

| Phenyl C-3 | ~125 |

| Phenyl C-4 | ~160 |

| Phenyl C-5 | ~115 |

| Phenyl C-6 | ~122 |

Two-Dimensional NMR Techniques (HMQC, HMBC)

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning the proton and carbon signals. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. An HMBC spectrum, on the other hand, shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying quaternary carbons and for confirming the connectivity between different parts of the molecule, such as the linkage between the phenyl ring and the imidazole ring, and the position of the methoxy and nitro substituents.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that focuses solely on the requested compound as per the strict instructions. Generating content for the specified outline would require access to published research data that does not appear to be available at this time.

Computational and Theoretical Investigations of 1 4 Methoxy 2 Nitrophenyl 1h Imidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a primary tool for predicting molecular properties and reactivity. For a molecule like 1-(4-Methoxy-2-nitrophenyl)-1H-imidazole, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p) or cc-pVDZ, would be employed to determine its fundamental chemical characteristics. ijrar.orgnih.govresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves calculating the molecule's energy at various conformations to find the one with the minimum potential energy. researchgate.net The key outputs of this analysis are the bond lengths, bond angles, and dihedral (torsional) angles.

For instance, in related phenyl-imidazole compounds, a significant parameter is the dihedral angle between the plane of the imidazole (B134444) ring and the plane of the phenyl ring. nih.gov In a study of 1-(4-methoxyphenyl)-1H-imidazole, this angle was found to be 43.67(4)°. nih.gov For 1-(4-Nitrophenyl)-1H-imidazole, the two rings are nearly coplanar, with a much smaller dihedral angle of 4.59 degrees, which facilitates π-conjugation between the rings. For this compound, DFT calculations would predict the most stable rotational position of the phenyl ring relative to the imidazole ring, considering the steric and electronic influences of both the methoxy (B1213986) and nitro substituents.

Table 1: Illustrative Optimized Geometrical Parameters for Related Imidazole Derivatives (Note: This table presents typical data from related compounds to illustrate the expected results for this compound. Specific values for the target compound require direct calculation.)

| Parameter | 1-(4-methoxyphenyl)-1H-imidazole nih.gov | 1-(4-Nitrophenyl)-1H-imidazole |

| Dihedral Angle (Phenyl-Imidazole) | 43.67° | 4.59° |

| C-N (Imidazole-Phenyl) Bond Length | ~1.43 Å | Not Specified |

| C=N (Imidazole Ring) Bond Length | ~1.32 Å | Not Specified |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmalayajournal.org

A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap suggests the molecule is more reactive and prone to chemical reactions. In studies of similar imidazole derivatives, this energy gap is a key calculated parameter. For example, in one study of an imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating good chemical stability. malayajournal.org Calculations for this compound would reveal how the electron-withdrawing nitro group and electron-donating methoxy group collectively influence its electronic properties and reactivity.

Table 2: Example Frontier Molecular Orbital Energies and Energy Gap for an Imidazole Derivative (Note: Data from a representative substituted imidazole compound malayajournal.org to illustrate the concept.)

| Orbital | Energy (eV) |

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

From the HOMO and LUMO energy values, several global reactivity parameters can be calculated to further quantify a molecule's reactivity. These parameters provide a more detailed picture of the molecule's electronic behavior. researchgate.net

Ionization Potential (I): The energy required to remove an electron. (I ≈ -EHOMO)

Electron Affinity (A): The energy released when an electron is added. (A ≈ -ELUMO)

Electronegativity (χ): The ability of a molecule to attract electrons. (χ = (I + A) / 2)

Chemical Hardness (η): A measure of resistance to charge transfer. (η = (I - A) / 2)

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. (S = 1 / η)

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. (ω = χ² / 2η)

Calculations on various nitrophenyl and pyrazole (B372694) derivatives show that the presence and position of substituents significantly alter these values, thereby tuning the molecule's reactivity. nih.gov For example, the presence of two nitro groups on a related compound was found to enhance its electrophilic nature. nih.gov

Table 3: Representative Global Reactivity Parameters (Note: This table illustrates the type of data generated. Actual values are dependent on specific HOMO/LUMO energies.)

| Parameter | Formula | Description |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness |

| Electrophilicity Index (ω) | χ² / 2η | Propensity to accept electrons |

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure within a molecule. It examines charge transfer interactions (hyperconjugation) between filled donor orbitals and empty acceptor orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization.

For this compound, NBO analysis would be used to investigate:

The delocalization of lone pair electrons from the nitrogen atoms of the imidazole ring.

The intramolecular charge transfer from the electron-donating methoxy group (-OCH₃) and the phenyl ring towards the electron-withdrawing nitro group (-NO₂).

The nature of the C-N bonds and the polarization of electron density within the molecule.

These interactions are crucial for understanding the molecule's stability, electronic properties, and potential reactivity sites.

DFT calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. ijrar.org By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This computed spectrum is then compared with experimental data obtained from FT-IR and FT-Raman spectroscopy. nih.govnih.gov This comparison helps in the definitive assignment of vibrational modes to specific functional groups within the molecule.

For this compound, key vibrational modes would include:

N-H stretching and bending vibrations of the imidazole ring (if applicable, though in this N-substituted imidazole, this is absent).

C-H stretching and bending vibrations of the aromatic rings. ijrar.org

Asymmetric and symmetric stretching of the nitro (-NO₂) group.

Stretching vibrations of the methoxy (-OCH₃) group. ijrar.org

Vibrations corresponding to the imidazole and phenyl ring skeletons.

These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. nih.gov

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules. Techniques such as Density Functional Theory (DFT) are commonly employed to investigate various molecular characteristics. For instance, theoretical NMR chemical shift predictions help in the structural elucidation of newly synthesized compounds. Molecular Electrostatic Potential (MEP) maps are valuable in identifying the electrophilic and nucleophilic sites of a molecule, providing insights into its reactivity. orientjchem.org Fukui functions and other local reactivity descriptors offer a quantitative measure of the reactivity at different atomic sites within a molecule.

Furthermore, the computation of basic thermodynamic properties like enthalpy of formation, entropy, and Gibbs free energy is crucial for understanding the stability and reaction energetics of a compound. nih.gov The prediction of Non-Linear Optical (NLO) properties is significant for the development of new materials for optoelectronic applications. researchgate.net In-silico mechanistic studies, including the elucidation of transition states and energy profiles, are instrumental in understanding the pathways of chemical reactions. researchgate.net

Although general principles and methodologies for these computational investigations are well-established and have been applied to a wide range of imidazole-containing molecules, specific research articles and data pertaining to this compound remain elusive. The scientific community has explored the computational aspects of various substituted imidazoles, including those with nitro and methoxy groups, which allows for a general understanding of how these functional groups might influence the properties of the imidazole ring system. However, without direct computational studies on the target molecule, a detailed and scientifically accurate article as per the requested outline cannot be generated at this time.

Further experimental and theoretical research focused specifically on this compound is required to provide the data necessary for a comprehensive computational analysis.

Electronic Structure Analysis

Hirshfeld Surface Analysis for Intermolecular Interaction Visualization

A comprehensive search of available scientific literature and crystallographic databases did not yield any specific studies on the Hirshfeld surface analysis of this compound. This analytical technique, which is crucial for visualizing and quantifying intermolecular interactions within a crystal lattice, has not been reported for this particular compound.

Hirshfeld surface analysis provides valuable insights into crystal engineering and solid-state chemistry by mapping the regions of close contact between molecules. This is achieved by partitioning the crystal electron density into molecular fragments. The analysis generates two-dimensional fingerprint plots that summarize the relative contributions of different types of intermolecular interactions, such as hydrogen bonds (e.g., O···H, N···H), van der Waals forces (e.g., H···H), and other close contacts (e.g., C···H, C···C).

While studies on related compounds, such as other substituted nitrophenyl and imidazole derivatives, are available, the specific arrangement and electronic nature of the methoxy and nitro groups on the phenyl ring, combined with the imidazole moiety in this compound, would result in a unique set of intermolecular interactions. Therefore, data from analogous compounds cannot be reliably extrapolated to provide a scientifically accurate analysis for the title compound.

The execution of a Hirshfeld surface analysis requires crystallographic information file (CIF) data from single-crystal X-ray diffraction experiments of this compound. As no such data is publicly available, a detailed investigation of its intermolecular interactions through this computational method cannot be performed at this time.

Future crystallographic studies on this compound would be necessary to enable a thorough Hirshfeld surface analysis, which would elucidate the key interactions governing its solid-state packing and contribute to a deeper understanding of its chemical and physical properties.

Applications in Advanced Materials and Catalysis

Role as a Versatile Synthetic Building Block for Complex Molecules

There is currently a lack of specific data detailing the use of 1-(4-Methoxy-2-nitrophenyl)-1H-imidazole as a foundational building block for the synthesis of more complex molecules. While the imidazole (B134444) and nitrophenyl moieties are common in medicinal chemistry and materials science, the direct application of this particular compound as a versatile precursor is not well-established in the literature. The reactivity of the nitro group could potentially be utilized for reduction to an amine, thereby creating a new site for further functionalization. Similarly, the imidazole ring itself presents opportunities for various chemical modifications. However, specific examples and detailed research findings on its utility as a synthetic intermediate are not available.

Catalytic Applications

Use in Homogeneous Catalysis

Specific studies demonstrating the application of this compound as a ligand or catalyst in homogeneous catalysis have not been identified. The nitrogen atoms within the imidazole ring possess the potential to coordinate with metal centers, a key feature for ligands in catalytic systems. Nevertheless, research detailing such applications for this specific compound is not present in the available literature.

Potential in Heterogeneous Catalytic Systems

There is no available research describing the use or potential of this compound in heterogeneous catalytic systems. The functional groups present on the molecule could theoretically allow for its immobilization onto solid supports, a common strategy for creating heterogeneous catalysts. However, the exploration of this potential has not been reported.

Development of Functional Materials and Optical Applications

Information regarding the incorporation of this compound into functional materials or its specific optical applications is not documented. Nitroaromatic compounds and imidazole derivatives can sometimes exhibit interesting optical properties, such as fluorescence or non-linear optical behavior. However, without experimental data, the specific characteristics and potential applications of this compound in materials science remain unknown.

Formation of Inclusion Complexes and Host-Guest Chemistry

There are no specific studies on the formation of inclusion complexes or the host-guest chemistry of this compound. The potential for this molecule to act as either a host or a guest in supramolecular assemblies has not been investigated in the available scientific literature.

Comparative Studies and Structure Reactivity Relationships

Influence of Substituent Effects on Chemical Reactivity and Stability

The nitro group at the ortho-position is a powerful electron-withdrawing group, acting through both a negative inductive effect (-I) and a negative mesomeric effect (-M). This significantly reduces the electron density of the phenyl ring, making it electron-deficient. This electron withdrawal extends to the attached imidazole (B134444) ring, decreasing the basicity of the N3 atom compared to unsubstituted phenylimidazole. rsc.org Computational studies on related nitroimidazole derivatives have shown that electron-withdrawing substituents increase properties like ionization potential and electrophilicity while decreasing the basicity of the imidazole nitrogen. rsc.org The primary sites of reactivity are often located on the nitro group itself and the N3 atom of the imidazole ring. rsc.org

Conversely, the methoxy (B1213986) group at the para-position is generally considered an activating group. It exerts a negative inductive effect (-I) but a much stronger positive mesomeric effect (+M), donating electron density to the aromatic ring through resonance. In this molecule, the methoxy group's electron-donating nature counteracts the nitro group's withdrawal to some extent. However, the ortho-nitro group's proximity to the imidazole linkage has a more dominant influence on the molecule's electronic character. In studies of other aromatic systems, such as benzene-1,4-diamines, an electron-withdrawing methoxymethyl group was found to slow the initial oxidation step but accelerate a subsequent coupling step, highlighting the complex influence of such substituents on multi-step reaction kinetics. researchgate.net

The steric bulk of the ortho-nitro group also plays a crucial role. It forces the phenyl ring and the imidazole ring into a non-planar conformation, which can affect intermolecular interactions and the accessibility of reactive sites. This steric hindrance can slow down reactions that require a coplanar arrangement for the transition state. researchgate.net

The stability of the molecule is a balance of these electronic effects. While the strong electron withdrawal by the nitro group deactivates the phenyl ring towards electrophilic substitution, it also activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group.

Comparative Analysis of Synthetic Pathways for Analogous Structures

The synthesis of 1-aryl-1H-imidazoles can be achieved through several established methodologies. A comparative analysis of these pathways is essential for understanding the most efficient routes to 1-(4-Methoxy-2-nitrophenyl)-1H-imidazole and its analogs. Key methods include multi-component reactions and syntheses from pre-functionalized precursors.

One of the most common methods for creating substituted imidazoles is the Debus-Radziszewski reaction and its variations. This is a one-pot, multi-component condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and an amine in the presence of an acid catalyst. researchgate.net To synthesize N-substituted imidazoles, a primary amine is used instead of ammonium (B1175870) acetate (B1210297). This approach offers high convergence and the ability to introduce diversity at three or four positions on the imidazole ring in a single step.

Another classical and versatile approach is the synthesis from α-haloketones . In this method, an α-haloketone reacts with formamide (B127407) to produce the imidazole ring. nih.gov For N-substituted analogs, the synthesis can be adapted, for example, through an Ullmann condensation, which involves the copper-catalyzed coupling of an imidazole with an aryl halide. Synthesizing this compound would typically involve reacting imidazole with 1-halo-4-methoxy-2-nitrobenzene.

A third strategy involves the regioselective modification of a pre-formed heterocycle . For instance, computational and experimental studies have shown that substituents can decisively direct the regioselectivity of a reaction to favor imidazole formation over other products. acs.org This highlights how the inherent properties of the starting materials can be exploited to create specific isomers.

The table below compares these general synthetic strategies for producing N-aryl imidazoles.

| Synthetic Pathway | Key Reactants | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Multi-Component Reaction (e.g., Debus-Radziszewski) | 1,2-Dicarbonyl, Aldehyde, Primary Amine | Acid or Lewis acid catalyst, often one-pot | High atom economy; rapid assembly of complex structures. researchgate.net | Control of regioselectivity can be challenging; may require specific catalysts. |

| Synthesis from α-Haloketones | α-Haloketone, Formamide/Amine | Heating in a suitable solvent | Versatile and well-established for a wide range of imidazoles. nih.gov | α-Haloketones can be lachrymatory and require careful handling. |

| Ullmann Condensation | Imidazole, Aryl Halide | Copper catalyst, base, high temperature | Direct method for forming the N-aryl bond. | Requires harsh conditions; catalyst toxicity and removal can be an issue. beilstein-journals.org |

Structural Comparisons with Related Imidazole Derivatives

The three-dimensional structure of this compound, particularly the relative orientation of the phenyl and imidazole rings, is critical to its properties. This conformation is largely determined by the steric and electronic nature of the substituents on the phenyl ring.

In 1-aryl-1H-imidazoles, the dihedral angle between the plane of the aryl ring and the plane of the imidazole ring is a key structural parameter. For this compound, the presence of the bulky nitro group at the ortho-position is expected to create significant steric repulsion with the imidazole ring. This forces a large dihedral angle, twisting the two rings out of coplanarity. A similar effect is observed in related structures; for example, in 1-methyl-2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole, the dihedral angle is a large 85.2°. nih.gov This contrasts sharply with analogs where the nitro group is in the para position, which allows for a much smaller angle of 26.0°. nih.gov

Studies on other 1-phenyl-1H-imidazole derivatives confirm this trend. For 1-(4-methoxyphenyl)-1H-imidazole, where the bulky group is absent from the ortho position, the dihedral angle is 43.67°. nih.gov In 4-(1H-imidazol-1-yl)benzaldehyde, the angle is even smaller at 24.58°. nih.gov This demonstrates that both the position and the size of the substituent significantly impact the molecular conformation.

The table below presents a structural comparison of dihedral angles in several related N-phenylimidazole derivatives.

| Compound | Substituent(s) and Position(s) | Dihedral Angle (Phenyl-Imidazole) | Reference |

|---|---|---|---|

| 1-Methyl-2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole | 2-Nitro (ortho) | 85.2° | nih.gov |

| 1-Methyl-2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole | 4-Nitro (para) | 26.0° | nih.gov |

| 1-(4-Methoxyphenyl)-1H-imidazole | 4-Methoxy (para) | 43.67° | nih.gov |

| 4-(1H-Imidazol-1-yl)benzaldehyde | 4-Formyl (para) | 24.58° | nih.gov |

| 1-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole | 4-Fluoro (para) | 33.39° | nih.gov |

Based on these comparisons, the dihedral angle for this compound is predicted to be large, likely in the range of 70-90°, due to the pronounced steric effect of the ortho-nitro group.

Correlation between Computed Properties and Experimental Observations

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the properties of molecules like this compound. These theoretical calculations provide insights into molecular geometry, electronic structure, and spectroscopic characteristics, which can be correlated with experimental data to validate both the computational model and the experimental findings.

For many related imidazole derivatives, DFT calculations have shown excellent agreement with experimental results. researchgate.netnih.gov

Molecular Geometry: DFT optimizations at common levels of theory (e.g., B3LYP with a 6-311G basis set) can predict bond lengths and bond angles that are highly consistent with data obtained from X-ray crystallography. researchgate.net

Spectroscopic Properties: Theoretical calculations can simulate vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. Calculated vibrational frequencies and NMR chemical shifts for various methoxyphenyl and nitrophenyl imidazole derivatives often show a strong correlation with their experimental counterparts, aiding in the assignment of complex spectra. researchgate.netnih.gov

Electronic Properties: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption peaks in UV-Vis spectra. researchgate.net Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides a quantum chemical basis for understanding reactivity and charge transfer within the molecule. nih.govresearchgate.net

The following table illustrates the typical correlation between computed and experimental data for a related N-acylhydrazone molecule containing a methoxyphenyl group, demonstrating the predictive power of these methods. mdpi.com

| Property | Atom/Group | Experimental Value (ppm) | Computed Value (ppm) |

|---|---|---|---|

| ¹H NMR Chemical Shift | Amide H (N-H) | 12.18 | 10.29 |

| Imine H (C=N-H) | 8.85 | 8.21 | |

| Methoxy H (-OCH₃) | 3.86 | 3.82–4.16 | |

| ¹³C NMR Chemical Shift | Imine C (C=N) | 147.68 | 152.40 |

| Methoxy C (-OCH₃) | 55.85 | 58.60 | |

| Methyl C (-CH₃) | 9.89 | 12.40 |

While experimental data specifically for this compound may be limited in the public domain, the strong correlations observed for a wide array of analogous structures provide high confidence that DFT calculations would yield reliable predictions for its geometric, spectroscopic, and electronic properties. researchgate.netresearchgate.net

Q & A

Basic: What are the optimal synthetic routes for 1-(4-Methoxy-2-nitrophenyl)-1H-imidazole, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis typically involves coupling a nitro-substituted aryl halide (e.g., 4-methoxy-2-nitrochlorobenzene) with 1H-imidazole under Ullmann-type conditions. Key steps include:

- Reagents and Solvents: Use DMF as a polar aprotic solvent, K₂CO₃ as a base, and CuI (0.1 eq) as a catalyst under inert atmosphere .

- Temperature and Time: Heat at 120°C for 24 hours to ensure complete coupling.

- Purification: Post-reaction, filter solids and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Optimization Tips: - Vary stoichiometry (1.2 eq imidazole to aryl halide) to minimize side products.

- Screen alternative catalysts (e.g., CuO nanoparticles) for enhanced regioselectivity.

- Monitor reaction progress via TLC or HPLC to reduce over-reaction.

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

A multi-technique approach is critical:

- FT-IR: Identify nitro (N-O stretch ~1520 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups .

- ¹H/¹³C NMR: Assign aromatic protons (δ 7.0–8.5 ppm for nitroaryl) and methoxy singlet (~δ 3.8 ppm). Use DEPT-135 to distinguish CH₃ (methoxy) from quaternary carbons .

- UV-Vis: Monitor π→π* transitions (λmax ~270–300 nm) to confirm conjugation between imidazole and aryl moieties .

Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

SC-XRD provides unambiguous bond-length and angle

- Crystallization: Grow crystals via slow evaporation (e.g., dichloromethane/methanol).

- Data Collection: Use a Bruker APEX-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 173 K to minimize thermal motion .

- Refinement: Process data with SHELXL (space group P2₁/c for monoclinic systems). Validate using R-factor (<0.05) and residual electron density maps .

Key Applications: - Confirm nitro-group orientation and dihedral angles between imidazole and aryl rings.

- Detect π-stacking interactions for supramolecular studies.

Advanced: What computational strategies, such as CoMSIA, can elucidate the structure-activity relationships (SAR) of derivatives?

Methodological Answer:

CoMSIA Workflow:

- Data Set: Curate ED₅₀/pED₅₀ values for analogs (e.g., 44 compounds) from in vivo/in vitro assays .

- Descriptors: Generate steric, electrostatic, and hydrophobic fields aligned to a common scaffold.

- Validation: Use partial least squares (PLS) regression with cross-validation (q² > 0.5) and external test sets .

Insights: - Identify critical substituents (e.g., electron-withdrawing groups at nitro position) for enhanced bioactivity.

- Guide synthetic efforts toward regions with favorable steric/electronic contributions.

Advanced: How do solvent polarity and substituent effects influence the photophysical properties of this compound?

Methodological Answer:

- Solvatochromism: Measure UV-Vis spectra in solvents of varying polarity (e.g., hexane → DMSO). A red shift in λmax indicates increased conjugation in polar media .

- TD-DFT Calculations: Compare experimental absorbance with theoretical spectra (B3LYP/6-31+G(d)) to model excited-state behavior.

- Substituent Impact: Introduce electron-donating groups (e.g., -OCH₃) to stabilize HOMO levels, altering charge-transfer transitions.

Advanced: What methodologies are recommended for analyzing potential biological targets using biochemical assays?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with targets (e.g., enzymes). Analyze binding poses (e.g., hydrophobic pockets accommodating nitroaryl groups) .

- Enzyme Inhibition Assays: Test against cytochrome P450 isoforms or kinases (IC₅₀ determination via fluorescence/colorimetry).

- Antimicrobial Screening: Employ microbroth dilution (MIC values) against Gram-positive/negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.